(1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride
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Overview
Description
(1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring, an amino group, and a sulfonyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions. The introduction of the amino and sulfonyl groups can be achieved through subsequent reactions, such as amination and sulfonylation, respectively. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide: A similar compound without the hydrochloride salt.
(1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrobromide: A similar compound with a different salt form.
Uniqueness
The uniqueness of (1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride lies in its specific combination of functional groups and its potential applications across various scientific disciplines. Its hydrochloride salt form enhances its stability and solubility, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C9H15ClN2O3S |
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Molecular Weight |
266.75 g/mol |
IUPAC Name |
(1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;/h2,6-7H,1,3-5,10H2,(H,11,12);1H/t6?,9-;/m1./s1 |
InChI Key |
NOTUPEVLPBDITL-UYLGBJQQSA-N |
Isomeric SMILES |
C=CC1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N.Cl |
Canonical SMILES |
C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N.Cl |
Origin of Product |
United States |
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